

# Technical Guide to the Spectral Analysis of 2-Methoxypyridine-3-boronic acid

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## Compound of Interest

Compound Name: 2-Methoxypyridine-3-boronic acid

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This technical guide provides a comprehensive overview of the spectral data for **2-methoxypyridine-3-boronic acid** (CAS No. 163105-90-6). Due to the limited availability of publicly accessible, experimentally derived raw spectra, this document presents a combination of predicted data, characteristic spectral features, and detailed experimental protocols. This guide is intended to serve as a valuable resource for the synthesis, characterization, and application of this important building block in pharmaceutical and chemical research.

## Chemical Information

| Property          | Value  |
|-------------------|--|
| IUPAC Name        | (2-methoxypyridin-3-yl)boronic acid            |
| CAS Number        | 163105-90-6                                    |
| Molecular Formula | C <sub>6</sub> H <sub>8</sub> BNO <sub>3</sub> |
| Molecular Weight  | 152.94 g/mol                                   |
| Appearance        | White to off-white crystalline solid.[1][2]    |
| Melting Point     | 140-144 °C                                     |

## Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and characteristic Infrared (IR) and Mass Spectrometry (MS) data for **2-methoxypyridine-3-boronic acid**. These predictions are based on established principles of spectroscopy and data from analogous structures.

### Predicted $^1\text{H}$ NMR Spectral Data (500 MHz, DMSO- $d_6$ )

| Chemical Shift ( $\delta$ ) ppm | Multiplicity                | Number of Protons | Assignment          |
|---------------------------------|-----------------------------|-------------------|---------------------|
| ~8.20                           | dd, $J \approx 4.8, 1.8$ Hz | 1H                | H-6 (Pyridine)      |
| ~8.05                           | dd, $J \approx 7.5, 1.8$ Hz | 1H                | H-4 (Pyridine)      |
| ~7.10                           | dd, $J \approx 7.5, 4.8$ Hz | 1H                | H-5 (Pyridine)      |
| ~3.95                           | s                           | 3H                | -OCH <sub>3</sub>   |
| ~8.0 (broad s)                  | s                           | 2H                | -B(OH) <sub>2</sub> |

Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions. Coupling constants (J) are approximate.

### Predicted $^{13}\text{C}$ NMR Spectral Data (125 MHz, DMSO- $d_6$ )

| Chemical Shift ( $\delta$ ) ppm | Assignment          |
|---------------------------------|---------------------|
| ~165.0                          | C-2 (Pyridine, C-O) |
| ~150.0                          | C-6 (Pyridine)      |
| ~142.0                          | C-4 (Pyridine)      |
| ~118.0                          | C-5 (Pyridine)      |
| ~110.0                          | C-3 (Pyridine, C-B) |
| ~54.0                           | -OCH <sub>3</sub>   |

Note: The carbon atom attached to the boron (C-3) often shows a broader signal and its chemical shift can be difficult to predict with high accuracy.

## Characteristic Infrared (IR) Spectral Data

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment   |
|--------------------------------|---------------|--|
| 3400 - 3200                    | Strong, Broad | O-H stretch (from B(OH) <sub>2</sub> and absorbed water) |
| 3100 - 3000                    | Medium        | Aromatic C-H stretch (Pyridine)                          |
| 2950 - 2850                    | Medium        | Aliphatic C-H stretch (-OCH <sub>3</sub> )               |
| 1600 - 1450                    | Medium-Strong | C=C and C=N stretching vibrations (Pyridine ring)[3]     |
| 1380 - 1320                    | Strong        | B-O stretch  |
| 1250 - 1200                    | Strong        | Asymmetric C-O-C stretch (-OCH <sub>3</sub> )            |
| 1050 - 1020                    | Medium        | Symmetric C-O-C stretch (-OCH <sub>3</sub> )             |
| ~700                           | Strong        | O-B-O out-of-plane deformation                           |

## Mass Spectrometry (MS) Data

- Molecular Ion (M<sup>+</sup>): The expected molecular ion peak for the parent compound would be at m/z = 153 (for <sup>11</sup>B) and 152 (for <sup>10</sup>B).
- Key Fragmentation Patterns: Common fragmentation pathways for arylboronic acids include the loss of water (-18) and the boronic acid group.[4] Fragmentation of the pyridine ring can also be expected.

## Experimental Protocols

### Synthesis of 2-Methoxypyridine-3-boronic acid

A common synthetic route involves the borylation of a corresponding halopyridine.[2]

Materials:

- 3-Bromo-2-methoxypyridine
- Bis(pinacolato)diboron ( $B_2pin_2$ )
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ( $Pd(dppf)Cl_2$ )
- Potassium acetate (KOAc)
- Dimethyl sulfoxide (DMSO) or Dioxane
- Argon or Nitrogen gas
- Standard laboratory glassware for inert atmosphere reactions

#### Procedure:

- To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-2-methoxypyridine, bis(pinacolato)diboron, and potassium acetate.
- Add the palladium catalyst,  $Pd(dppf)Cl_2$ .
- Add the anhydrous solvent (DMSO or dioxane).
- Heat the reaction mixture under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, the reaction is cooled to room temperature and the pinacol ester intermediate is typically hydrolyzed to the boronic acid during the aqueous workup.
- The crude product is then purified, commonly by recrystallization or column chromatography.

## General Protocol for NMR Spectroscopy

#### Instrumentation:

- A high-field NMR spectrometer (e.g., 400 or 500 MHz).

#### Sample Preparation:

- Dissolve approximately 5-10 mg of the purified **2-methoxypyridine-3-boronic acid** in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- $d_6$ ,  $CDCl_3$ , or  $D_2O$ ) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

#### $^1H$ NMR Acquisition:

- Insert the sample into the spectrometer.
- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- Acquire a standard one-pulse  $^1H$  NMR spectrum.<sup>[5]</sup> Typical parameters include a 30-45° pulse angle, a spectral width of approximately 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

#### $^{13}C$ NMR Acquisition:

- Following  $^1H$  NMR, switch the spectrometer to the  $^{13}C$  nucleus frequency.
- Acquire a proton-decoupled  $^{13}C$  NMR spectrum.<sup>[6]</sup> Due to the low natural abundance of  $^{13}C$ , a larger number of scans and a longer acquisition time will be necessary compared to  $^1H$  NMR.<sup>[6]</sup>

## General Protocol for FT-IR Spectroscopy

#### Instrumentation:

- A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.<sup>[7]</sup>

#### Sample Preparation (ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

- Place a small amount of the solid **2-methoxypyridine-3-boronic acid** onto the crystal to completely cover the sampling area.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

#### Data Acquisition:

- Collect a background spectrum of the empty, clean ATR crystal.[\[8\]](#)
- Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- The typical scanning range is 4000-400  $\text{cm}^{-1}$ .[\[8\]](#)

## General Protocol for Mass Spectrometry

#### Instrumentation:

- A mass spectrometer, such as one equipped with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.[\[1\]](#)

#### Sample Preparation (ESI):

- Prepare a dilute solution of the sample (typically in the low  $\mu\text{g/mL}$  to  $\text{ng/mL}$  range) in a solvent compatible with ESI, such as a mixture of acetonitrile and water or methanol and water.[\[4\]](#)
- A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.[\[4\]](#)

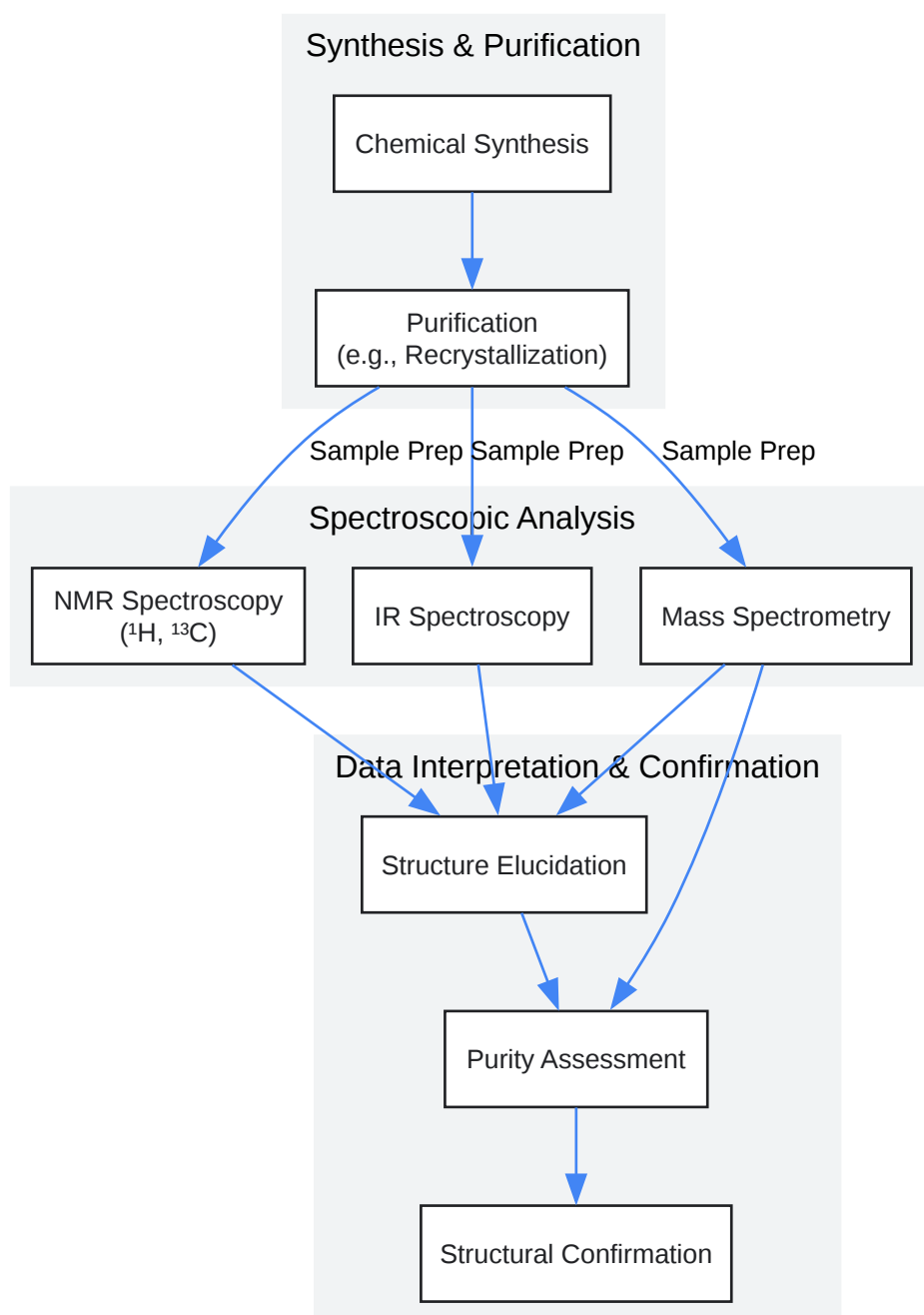
#### Data Acquisition:

- Introduce the sample solution into the mass spectrometer, either by direct infusion or via a liquid chromatography (LC) system.
- Acquire the mass spectrum over a suitable  $m/z$  range (e.g., 50-500).

- For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions.

## Workflow Visualization

The following diagram illustrates a general workflow for the spectral characterization of a synthesized chemical compound like **2-methoxypyridine-3-boronic acid**.



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Caption: Workflow for Synthesis and Spectral Analysis.

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